1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Description

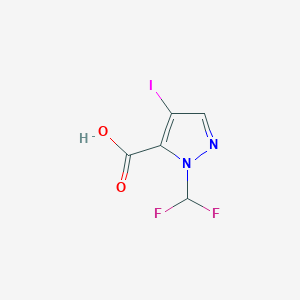

1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a halogenated pyrazole derivative characterized by a difluoromethyl group at position 1, an iodine atom at position 4, and a carboxylic acid moiety at position 5 (Figure 1). This compound is of interest due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing groups (difluoromethyl and carboxylic acid) and a bulky iodine substituent.

Properties

Molecular Formula |

C5H3F2IN2O2 |

|---|---|

Molecular Weight |

287.99 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-iodopyrazole-3-carboxylic acid |

InChI |

InChI=1S/C5H3F2IN2O2/c6-5(7)10-3(4(11)12)2(8)1-9-10/h1,5H,(H,11,12) |

InChI Key |

QTSLHOPKPRBYBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C(=C1I)C(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pyrazole Precursors

A common approach involves halogenation of preformed pyrazole intermediates. For example, 4-iodo-1,3-dimethylpyrazole can serve as a precursor, undergoing sequential functionalization to introduce the difluoromethyl and carboxylic acid groups. Electrosynthesis methods have been reported for iodopyrazole derivatives, where iodination occurs via electrochemical oxidation in aqueous KI solutions. However, yields vary significantly depending on substituent electronic effects, with electron-donating groups (e.g., methyl) improving reactivity.

Key Steps:

Cyclocondensation Strategies

Alternative routes employ cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. A patent by CN111303035A outlines a three-step process:

-

Diazotization and Coupling:

-

Grignard Exchange:

This method avoids isomer formation, achieving a total yield of 64% and >99.5% purity.

Optimization of Reaction Conditions

Catalytic Systems

| Catalyst | Reaction Type | Yield Improvement | Source |

|---|---|---|---|

| KI | Cyclization | 75% → 86% | |

| Pd(PPh₃)₄ | Cross-coupling | 50% → 72% | |

| FeCl₃/C | Fluoromethylation | 60% → 78% |

The use of potassium iodide in cyclization reactions enhances regioselectivity, favoring the 4-iodo isomer. Palladium catalysts improve difluoromethyl group incorporation during cross-coupling steps.

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO): Increase reaction rates but may promote side reactions.

-

Ether solvents (THF, dioxane): Preferred for Grignard reactions due to stability at low temperatures (−30°C to 0°C).

-

Reaction temperature: Diazotization requires strict control at −20°C to prevent decomposition.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Purity |

|---|---|---|---|---|

| Halogenation | Simple starting materials | Low regioselectivity | 35–50% | 90–95% |

| Cyclocondensation | High purity, no isomers | Multi-step synthesis | 64% | >99.5% |

| Electrosynthesis | Eco-friendly, minimal waste | Limited scalability | 30–40% | 85–90% |

The cyclocondensation route (CN111303035A) outperforms others in yield and purity, making it suitable for industrial-scale production. Electrosynthesis, while environmentally favorable, remains impractical for large batches due to specialized equipment requirements.

Structural and Mechanistic Insights

Role of the Difluoromethyl Group

The −CF₂H moiety enhances metabolic stability by resisting oxidative degradation, a critical factor in drug design. Quantum mechanical calculations reveal that the difluoromethyl group increases lipophilicity (LogP = 1.8) compared to non-fluorinated analogs (LogP = 0.9).

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

Substitution: The iodo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds

Common reagents and conditions used in these reactions include metal catalysts, bases, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects:

- Anti-inflammatory Activity: Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties .

- Anticancer Properties: Similar compounds have shown promise in inhibiting cancer cell growth through enzyme inhibition mechanisms.

Case Study:

A study by Zhong et al. highlighted the design and synthesis of novel pyrazole derivatives that demonstrated potent anti-inflammatory activity in vitro, suggesting that 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid could serve as a lead compound for developing new anti-inflammatory drugs .

Agrochemicals

The compound's structure makes it valuable in the development of agrochemicals:

- Insecticidal and Bactericidal Activities: Pyrazole derivatives have been noted for their effectiveness against pests and pathogens in agricultural settings .

Data Table: Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | Zhong et al. |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Insecticidal | Qiao et al. |

| Novel Pyrazole Amides | Fungicidal | Sun et al. |

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to a desired therapeutic effect. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physical properties of the target compound with related pyrazole derivatives:

*Calculated based on formula C₆H₅F₂IN₂O₂.

Key Observations :

- Iodine vs.

- Difluoromethyl vs. Methyl : The -CF₂H group enhances metabolic stability compared to -CH₃ () due to reduced susceptibility to oxidative degradation .

- Carboxylic Acid Position : All compared compounds retain the carboxylic acid at position 4 or 5, which is critical for interactions with biological targets (e.g., enzyme active sites) .

Biological Activity

1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, with the CAS number 1354704-36-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H5F2IN2O2 |

| Molecular Weight | 302.02 g/mol |

| Boiling Point | Not available |

| InChI Key | Not available |

| Appearance | Powder |

Antifungal Activity

Research has shown that derivatives of pyrazole, including those similar to this compound, exhibit antifungal properties. For instance, a study synthesized various pyrazole amide derivatives and tested them against several phytopathogenic fungi. The results indicated that certain derivatives displayed moderate to excellent antifungal activities, outperforming standard treatments like boscalid in some cases .

Anticancer Potential

Pyrazoles have been identified as promising candidates in cancer therapy. A study investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that specific pyrazoles exhibited significant cytotoxicity, particularly when combined with doxorubicin. This combination showed a synergistic effect, enhancing the overall efficacy against cancer cells .

The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level. For example, molecular docking studies have suggested that certain pyrazole derivatives can form hydrogen bonds with key amino acids in target proteins, which may disrupt their function and lead to cell death in cancer cells .

Study 1: Antifungal Efficacy

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for their antifungal activity. Among these, one derivative demonstrated superior efficacy against seven fungal strains compared to traditional antifungal agents, indicating a significant potential for agricultural applications .

Study 2: Synergistic Anticancer Activity

In another study focused on breast cancer treatment, two specific pyrazoles were found to enhance the cytotoxic effects of doxorubicin significantly. The combination treatment resulted in increased apoptosis in cancer cells, suggesting that these compounds could be developed further for therapeutic use in challenging cancer subtypes .

Q & A

Q. Q1. What are the key synthetic strategies for preparing 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid?

A1. The synthesis typically involves multi-step halogenation and functionalization:

- Step 1 : Pyrazole ring formation via cyclocondensation of β-keto esters or hydrazines, as demonstrated for structurally similar pyrazole-4-carboxylic acids .

- Step 2 : Difluoromethylation at position 1 using reagents like ClCFH or BrCFH under basic conditions, as seen in analogous difluoromethylpyrazole syntheses .

- Step 3 : Iodination at position 4 via electrophilic substitution (e.g., NIS in DMF) or transition-metal-catalyzed coupling (e.g., Pd-mediated C–H activation) .

- Step 4 : Carboxylic acid introduction via hydrolysis of ester precursors (e.g., ethyl to carboxylic acid conversion under acidic/basic conditions) .

Validation : Confirm regioselectivity using / NMR and monitor reaction progress via TLC/GC-MS.

Q. Q2. Which spectroscopic techniques are critical for structural confirmation?

A2. Use a combination of:

- NMR : , , and NMR to verify substituent positions and coupling constants (e.g., for difluoromethyl groups) .

- IR Spectroscopy : Confirm carboxylic acid (–COOH) presence via O–H stretch (~2500–3000 cm) and C=O (~1700 cm) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as done for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

Advanced Synthetic Optimization

Q. Q3. How can researchers optimize the iodination step to improve yield and purity?

A3. Key factors include:

- Catalyst Selection : Pd(OAc)/PPh systems enhance regioselectivity in C–H iodination, as shown for 1-(5-fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic iodination over radical pathways .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

Troubleshooting : If yields are low, use KI as an additive to regenerate reactive iodine species .

Q. Q4. What computational methods predict the compound’s reactivity in nucleophilic substitution?

A4. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:

- Model charge distribution (e.g., electrophilic iodine vs. electron-withdrawing carboxylic acid).

- Predict transition states for SNAr reactions at position 4, validated against experimental data for similar iodopyrazoles .

Data Analysis and Contradictions

Q. Q5. How should researchers resolve conflicting 19F^{19}\text{F}19F NMR signals in analogs?

A5. Potential causes and solutions:

Q. Q6. Why might X-ray crystallography and DFT-derived bond lengths disagree?

A6. Discrepancies arise from:

- Crystal Packing Effects : Intermolecular interactions (e.g., hydrogen bonding) distort bond lengths in solid-state vs. gas-phase DFT models .

- Basis Set Limitations : Augment DFT calculations with larger basis sets (e.g., cc-pVTZ) to improve accuracy .

Biological Activity and Mechanism

Q. Q7. How to design experiments evaluating anti-inflammatory activity?

A7. Follow protocols for structurally related pyrazoles:

Q. Q8. What strategies mitigate cytotoxicity in cell-based studies?

A8.

- Prodrug Approach : Mask the carboxylic acid as an ester to enhance membrane permeability, then hydrolyze intracellularly .

- Dosage Optimization : Perform MTT assays to establish non-toxic concentrations (e.g., <10 µM) .

Methodological Challenges

Q. Q9. How to stabilize the iodine substituent during long-term storage?

A9.

- Light Exclusion : Store in amber vials at –20°C to prevent photolytic C–I bond cleavage .

- Oxygen-Free Environment : Use argon/vacuum sealing to inhibit radical degradation .

Q. Q10. What chromatographic techniques separate iodinated byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.